1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.BrH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCJYKSXJMKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94614-63-8 | |

| Record name | 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a key building block in the synthesis of various pharmaceutically active compounds. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties. The presence of the reactive 2-bromoethyl group at the N1 position provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound, delving into the reaction mechanism, a detailed experimental protocol, and the critical parameters that influence the reaction's outcome.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through the N-alkylation of 1,2,4-triazole with an excess of 1,2-dibromoethane. This reaction is typically carried out in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack on the electrophilic carbon of 1,2-dibromoethane. The subsequent treatment with hydrobromic acid affords the desired hydrobromide salt.

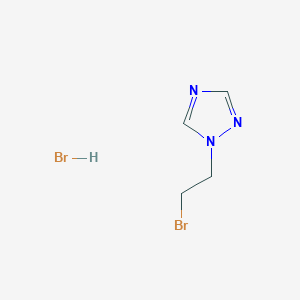

Caption: General synthesis pathway for this compound.

Mechanistic Insights: The Regioselectivity of N-Alkylation

The N-alkylation of 1,2,4-triazole is a critical step that dictates the final product's structure. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), all of which are potential sites for alkylation. However, the reaction with alkyl halides under basic conditions predominantly yields a mixture of N1 and N4 substituted isomers, with the N1 isomer being the major product.[1]

The regioselectivity of this reaction can be attributed to a combination of electronic and steric factors. The N1 and N2 positions are generally more nucleophilic than the N4 position. Deprotonation of 1,2,4-triazole with a base generates the triazolate anion, which exists in resonance forms. The negative charge is delocalized over the N1 and N2 atoms. While both N1 and N2 are nucleophilic, alkylation at the N1 position is generally favored due to a combination of electronic and steric reasons. The N1-substituted product is often the thermodynamically more stable isomer.[2] Studies have shown that the ratio of N1 to N4 alkylation can be around 90:10 under specific conditions.[1]

Caption: Mechanism of regioselective N-alkylation of 1,2,4-triazole.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Triazole | 69.07 | 10.0 g | 0.145 |

| 1,2-Dibromoethane | 187.86 | 81.6 g (40.8 mL) | 0.435 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 g | 0.217 |

| N,N-Dimethylformamide (DMF) | - | 200 mL | - |

| Diethyl Ether | - | As needed | - |

| Hydrobromic Acid (48% in water) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (10.0 g, 0.145 mol) in 200 mL of N,N-dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add potassium carbonate (30.0 g, 0.217 mol).

-

Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (40.8 mL, 0.435 mol) to the suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of DMF.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.

-

Extraction: To the resulting oil, add 200 mL of water and extract with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-bromoethyl)-1H-1,2,4-triazole as an oil.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Salt Formation: Dissolve the purified 1-(2-bromoethyl)-1H-1,2,4-triazole in a minimal amount of diethyl ether. To this solution, add a 48% aqueous solution of hydrobromic acid dropwise with stirring until precipitation is complete.

-

Isolation of Final Product: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization Data

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.25 (s, 1H, triazole-H), 8.58 (s, 1H, triazole-H), 4.75 (t, J = 5.6 Hz, 2H, N-CH₂), 3.95 (t, J = 5.6 Hz, 2H, CH₂-Br).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 152.1, 145.8, 49.5, 30.2.

-

Mass Spectrometry (ESI+): m/z calculated for C₄H₇BrN₃ [M+H]⁺: 175.98; found: 175.98.

Conclusion

The synthesis of this compound via N-alkylation of 1,2,4-triazole with 1,2-dibromoethane is a robust and reproducible method. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is crucial for optimizing the yield of the desired N1-isomer. The detailed protocol provided in this guide, along with the characterization data, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important chemical intermediate.

References

-

PubChem. 1-(2-Bromoethyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]

- Google Patents.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 2022, 14(2): 01-07.

-

PrepChem. Synthesis of hydrobromide salt. [Link]

-

Kitchen, J. A., Larsen, D. S., & Brooker, S. (2010). Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue. Chemistry–An Asian Journal, 5(4), 910-918. [Link]

- Bulger, P. G., et al. (2003). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron, 59(42), 8475-8482.

-

Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

-

Slideshare. Regioselective 1H-1,2,4 Triazole alkylation. [Link]

-

Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]

-

Taylor & Francis. Hydrobromide – Knowledge and References. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

Sources

"1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide" chemical properties

<An In-depth Technical Guide to 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

This compound is a heterocyclic compound featuring a reactive bromoethyl group attached to a stable 1,2,4-triazole ring.[1] This structural arrangement makes it a valuable reagent for introducing the 1,2,4-triazole moiety into various molecular frameworks. The 1,2,4-triazole core is a recognized pharmacophore present in numerous pharmaceuticals, exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4] The hydrobromide salt form of the compound enhances its stability and simplifies handling.[1] A thorough understanding of its chemical characteristics is crucial for its effective use in research and development, particularly within the pharmaceutical sector.[5]

Synthesis and Purification

The synthesis of this compound is typically accomplished through the nucleophilic substitution reaction between 1H-1,2,4-triazole and an excess of 1,2-dibromoethane. The nitrogen atom of the triazole ring acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. The use of excess 1,2-dibromoethane is a critical experimental parameter to minimize the formation of undesired bis-triazolyl-ethane byproducts.

Standard Laboratory Synthesis Protocol

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1H-1,2,4-triazole in a suitable solvent such as acetonitrile.

-

Reagent Addition : Add an excess of 1,2-dibromoethane to the solution.

-

Reaction Execution : Heat the mixture to reflux for several hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation : After the reaction is complete, cool the mixture to ambient temperature. The product, as a salt, will typically precipitate. Collect the solid by filtration.

-

Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain the purified this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are essential for its proper handling, storage, and application.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br₂N₃ | [1][6] |

| Molecular Weight | 256.93 g/mol | [1][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 120-121 °C (for 1H-1,2,4-triazole base) | [7] |

| Solubility | Soluble in water | [7] |

| Storage | Store in a dry, cool, and well-ventilated area. | [8] |

Spectroscopic Data Interpretation

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons of the bromoethyl group and the triazole ring. The methylene protons adjacent to the bromine will be deshielded and appear downfield.[9]

-

¹³C NMR : The carbon NMR spectrum should display four unique signals corresponding to the two carbons of the ethyl chain and the two distinct carbons of the triazole ring.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-N stretching vibrations of the triazole ring, along with a C-Br stretching frequency.[10]

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the cation and display the characteristic isotopic pattern of bromine.[11]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is centered around the bromoethyl moiety. The bromine atom serves as an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This facilitates the introduction of the 1,2,4-triazolylethyl group into a variety of molecular structures.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a diverse range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is instrumental in its application for synthesizing pharmacologically active molecules.

Role in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in many clinically approved drugs, such as the antifungal agents fluconazole and itraconazole.[2][5] The ease of incorporating the 1,2,4-triazolylethyl side chain via this compound makes it a powerful tool for medicinal chemists. It enables the generation of compound libraries for biological screening by reacting it with various nucleophilic cores.[3][12]

General Reaction Pathway

Caption: General nucleophilic substitution pathway of this compound.

Safety and Handling

Appropriate safety precautions should be observed when handling this compound. It is advised to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid dust formation and inhalation.[8][13][14][15] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[8][14]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with significant applications in the development of new pharmaceutical agents. Its well-defined chemical properties, accessible synthesis, and predictable reactivity make it an essential tool for researchers. A comprehensive understanding of its characteristics, as detailed in this guide, is key to its successful and safe utilization.

References

-

AERU, University of Hertfordshire. 1,2,4-triazole (Ref: CGA 71019). [Link]

-

PubChem. 1-(2-Bromoethyl)-1H-1,2,4-triazole. [Link]

-

Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

Al-Ostoot, F. H., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]

- Google Patents. Process for producing 1h-1,2,4-triazole.

-

Kumar, D., & Gupta, S. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. [Link]

-

ResearchGate. 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... [Link]

-

International Labour Organization & World Health Organization. ICSC 0682 - 1,2,4-TRIAZOLE. [Link]

-

MDPI. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. [Link]

-

US EPA. Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]

-

Wikipedia. 1,2,4-Triazole. [Link]

-

Farmacia. Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

Sources

- 1. 94614-63-8|this compound|BLD Pharm [bldpharm.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. cas 94614-63-8|| where to buy this compound [english.chemenu.com]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

- 12. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. carlroth.com [carlroth.com]

- 14. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Molecular Structure of 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, a heterocyclic compound of interest in synthetic and medicinal chemistry. Although a niche molecule, its structural features are paramount for understanding its reactivity, potential biological activity, and role as a versatile building block. This document synthesizes theoretical knowledge with practical insights, detailing the molecule's architecture, a probable synthetic pathway, and the analytical methodologies crucial for its characterization. By integrating data from analogous structures and established chemical principles, this guide offers a robust framework for researchers working with this and related 1,2,4-triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] The specific substitution pattern on the triazole ring and its salt form are critical determinants of a compound's physicochemical properties and its interactions with biological targets. The subject of this guide, this compound, combines the versatile 1,2,4-triazole nucleus with a reactive bromoethyl side chain, presenting a valuable synthon for further chemical modifications. The hydrobromide salt form enhances its crystallinity and solubility in polar solvents, which is advantageous for both storage and reaction setup.

Molecular Identity and Physicochemical Properties

This compound is a salt consisting of the 1-(2-bromoethyl)-1H-1,2,4-triazolium cation and a bromide anion.

| Property | Value | Source |

| CAS Number | 94614-63-8 | [2] |

| Molecular Formula | C4H7Br2N3 | [3] |

| Molecular Weight | 256.93 g/mol | [3] |

| Salt Form | Hydrobromide | [2] |

The 1-(2-bromoethyl)-1H-1,2,4-triazolium Cation: A Structural Deep Dive

The cation's structure is defined by a planar, aromatic 1,2,4-triazole ring substituted at the N1 position with a 2-bromoethyl group. In the hydrobromide salt, the triazole ring is protonated. Theoretical and experimental studies on 1,2,4-triazole and its derivatives indicate that the most basic nitrogen atom, and therefore the most likely site of protonation, is N4. This protonation at N4 results in a delocalized positive charge across the heterocyclic ring, enhancing its aromatic character.

The bond lengths and angles within the triazolium ring are expected to be consistent with its aromatic nature. X-ray crystallographic studies of similar 1-alkyl-4-aryl-1,2,4-triazolium salts show C-N and N-N bond distances in the range of 1.292 to 1.375 Å, and the N-C-N bond angle is approximately 107°.[4]

Proposed Synthesis and Mechanistic Rationale

Synthetic Pathway

The synthesis would likely proceed in two steps:

-

N-Alkylation: Reaction of 1H-1,2,4-triazole with an excess of 1,2-dibromoethane.

-

Salt Formation: Subsequent treatment with hydrobromic acid.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 1-(2-bromoethyl)-1H-1,2,4-triazole

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

-

Add an excess of 1,2-dibromoethane (3.0 eq) to the suspension. The use of excess 1,2-dibromoethane favors mono-alkylation and minimizes the formation of bis-triazolyl ethane byproducts.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-(2-bromoethyl)-1H-1,2,4-triazole.

Step 2: Formation of the Hydrobromide Salt

-

Dissolve the purified 1-(2-bromoethyl)-1H-1,2,4-triazole in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring.

-

The hydrobromide salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structural Characterization: A Multi-Technique Approach

The definitive elucidation of the molecular structure of this compound requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.

Predicted ¹H NMR Spectrum:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H3, H5 (triazole) | ~9.0 - 9.5 | s | 2H | The triazole protons are deshielded due to the aromaticity and the positive charge on the ring. |

| N-CH₂ | ~4.8 - 5.2 | t | 2H | Methylene group attached to the triazole nitrogen, deshielded by the adjacent positive charge. |

| CH₂-Br | ~3.8 - 4.2 | t | 2H | Methylene group attached to the electronegative bromine atom. |

| N4-H | ~14 - 16 | br s | 1H | The acidic proton on the N4 of the triazolium ring, often a broad singlet. |

Predicted ¹³C NMR Spectrum:

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C3, C5 (triazole) | ~145 - 150 | Aromatic carbons in the electron-deficient triazolium ring. |

| N-CH₂ | ~50 - 55 | Carbon attached to the triazole nitrogen. |

| CH₂-Br | ~25 - 30 | Carbon attached to the bromine atom. |

General NMR Protocol:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H (triazole) |

| 3000 - 2850 | C-H stretch | Aliphatic C-H (ethyl) |

| ~2800 - 2400 | N-H stretch | Ammonium salt (N-H⁺) |

| ~1600 - 1450 | C=N, N=N stretch | Triazole ring |

| ~1200 - 1000 | C-N stretch | |

| ~700 - 550 | C-Br stretch |

General IR Protocol:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.

Expected Structural Features from X-ray Crystallography:

-

Confirmation of the N1 substitution of the bromoethyl group.

-

Confirmation of the N4 protonation of the triazole ring.

-

Precise bond lengths and angles of the triazolium ring and the bromoethyl side chain.

-

Information on the crystal packing and intermolecular interactions, such as hydrogen bonding between the N4-H and the bromide anion.

General X-ray Crystallography Protocol:

-

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion

This compound is a molecule with significant potential as a building block in the synthesis of more complex chemical entities, particularly for pharmaceutical applications. This guide has provided a detailed overview of its molecular structure, based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, and the outlined analytical methodologies provide a robust framework for its structural characterization and quality control. A thorough understanding of the molecular architecture of this compound is the foundation for its effective utilization in research and development.

References

- Chloé, G. (2022). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS.

- Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Salihi, R. K. (2018). Crystal structures of five 1-alkyl-4-aryl-1, 2, 4-triazol-1-ium halide salts.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24688599, 1-(2-Bromoethyl)-1H-1,2,4-triazole. Retrieved from [Link].

-

ChemistNATE. (2020, September 2). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl bromide. Retrieved from [Link]

-

LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

- Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron, 60(16), 3687-3694.

- Martin, G. J., Martin, M. L., & Odiot, S. (1975). Nitrogen-15 and carbon-13 nuclear magnetic resonance of the azoles. I. The tautomeric equilibrium in 1,2,4-triazole. Organic Magnetic Resonance, 7(1), 2-17.

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise: Pharmaceutical Science, (1 (35)), 30–38. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical analysis of the spectroscopic data for 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive characterization of the molecule. Each section details the principles of the technique, step-by-step experimental protocols, data interpretation, and the causal logic behind methodological choices, ensuring a self-validating and authoritative resource for laboratory professionals.

Introduction and Molecular Structure

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a precursor for the synthesis of more complex pharmacologically active molecules.[1][2] Accurate structural confirmation and purity assessment are critical for its application in drug development. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of the molecular structure.

The compound consists of a 1,2,4-triazole ring N-substituted with a bromoethyl group. The hydrobromide salt form means that a molecule of hydrogen bromide (HBr) is associated with the triazole, likely protonating one of the basic nitrogen atoms of the ring. The molecular formula is C₄H₇Br₂N₃, and the molecular weight of the salt is approximately 256.93 g/mol .[3][4]

Below is the chemical structure of the cationic portion of the molecule, with atoms numbered for the purpose of spectroscopic assignment.

Caption: Numbered structure of the 1-(2-bromoethyl)-1H-1,2,4-triazolium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton signal is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Interpretation: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the two triazole protons and the two methylene (-CH₂-) groups of the ethyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 9.0 | Singlet | 1H | H-3 | The protons on the triazole ring are deshielded due to the electronegativity of the nitrogen atoms and the aromatic character of the ring. H-3 is often the most deshielded. |

| ~8.5 - 8.0 | Singlet | 1H | H-5 | Similar to H-3, this proton is on the triazole ring but in a slightly different electronic environment. |

| ~4.8 - 4.6 | Triplet | 2H | H-6 (-N-CH₂-) | These protons are adjacent to the triazole nitrogen (N-1) and a CH₂ group, appearing as a triplet. The electronegative nitrogen causes a downfield shift. |

| ~4.0 - 3.8 | Triplet | 2H | H-7 (-CH₂-Br) | These protons are adjacent to the bromine atom and a CH₂ group, also appearing as a triplet. The electronegative bromine atom shifts this signal downfield. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The presence of the HBr salt may lead to peak broadening and shifts compared to the free base.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the four unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 145 | C-3 | Aromatic carbons in heterocyclic rings adjacent to nitrogen atoms are typically found in this downfield region.[5] |

| ~145 - 140 | C-5 | Similar to C-3, this is the other carbon atom within the triazole ring. |

| ~50 - 45 | C-6 (-N-CH₂-) | This aliphatic carbon is bonded to a nitrogen atom, which shifts it downfield compared to a standard alkane carbon. |

| ~30 - 25 | C-7 (-CH₂-Br) | This aliphatic carbon is bonded to bromine. The "heavy atom effect" of bromine shifts it upfield relative to what might be expected based on electronegativity alone. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making it an excellent tool for functional group identification.[6]

Interpretation: The IR spectrum provides key information about the bonds present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| ~3150 - 3000 | C-H stretch | Aromatic C-H (Triazole ring) | The C-H bonds on the triazole ring will absorb in this region, typical for sp² C-H stretches.[7] |

| ~3000 - 2850 | C-H stretch | Aliphatic C-H (-CH₂- groups) | The C-H bonds of the ethyl chain will show characteristic sp³ C-H stretching absorptions. |

| ~2800 - 2400 | N-H stretch | Ammonium salt (N⁺-H) | The broad and strong absorption in this region is a hallmark of the N⁺-H stretch from the hydrobromide salt. |

| ~1650 - 1500 | C=N / C=C stretch | Triazole ring vibrations | These absorptions are characteristic of the stretching vibrations within the heterocyclic aromatic ring system.[8] |

| ~1470 - 1430 | CH₂ bend | Scissoring vibration | The bending vibration of the methylene groups. |

| ~1300 - 1000 | C-N stretch | Ring and chain C-N bonds | A complex region often containing various C-N stretching vibrations. |

| ~700 - 550 | C-Br stretch | Alkyl bromide | A relatively weak but characteristic absorption for the carbon-bromine bond. |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the atmospheric CO₂ and H₂O signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for the free base is C₄H₆BrN₃.[9]

Interpretation: For this compound, an electrospray ionization (ESI) source in positive ion mode is appropriate. We would expect to see the molecular ion of the free base (the cation part of the salt), [M+H]⁺.

| m/z Value | Ion | Rationale |

| ~175 / 177 | [C₄H₆BrN₃]⁺ | This is the molecular ion (M⁺) of the cationic part of the molecule. The two peaks of roughly equal intensity are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[10] The monoisotopic mass is 174.9745 Da.[9] |

Fragmentation Analysis: High-energy collision-induced dissociation (CID) in an MS/MS experiment would likely lead to the loss of the bromoethyl group or cleavage of the ethyl chain.

Caption: A plausible fragmentation pathway for the molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters:

-

Set the source to positive ion mode.

-

Optimize the capillary voltage (e.g., 3-4 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer would be used to confirm the elemental composition.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization comes from integrating the data from all techniques.

-

MS confirms the molecular weight of the cation (m/z 175/177) and the presence of one bromine atom.

-

IR confirms the presence of the key functional groups: N⁺-H from the salt, aromatic C-H and C=N from the triazole ring, aliphatic C-H, and the C-Br bond.

-

NMR provides the complete structural map. ¹H NMR confirms the presence and connectivity of the two triazole protons and the two distinct methylene groups. ¹³C NMR confirms the four unique carbon environments.

Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of this compound, ensuring its identity and suitability for use in research and development.

References

-

Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research. Available at: [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research. Available at: [Link]

-

Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Publishing. Available at: [Link]

-

Royal Society of Chemistry. (2023). Table of Contents 1. The procedure for the synthesis of starting material. Royal Society of Chemistry. Available at: [Link]

-

PubChemLite. (2025). This compound. PubChemLite. Available at: [Link]

-

PubChem. (2026). 1-(2-Bromoethyl)-1H-1,2,4-triazole. PubChem. Available at: [Link]

-

Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Available at: [Link]

-

Al-Azzawi, A. M. J. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate. Available at: [Link]

-

Ali, R. A., et al. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]

-

Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Royal Society of Chemistry. Available at: [Link]

-

El-Emam, A. A., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]

-

Valkonen, J., et al. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace. Available at: [Link]

-

Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole. SpectraBase. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 94614-63-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 94614-63-8 [chemicalbook.com]

- 5. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. 1,2,4-Triazole(288-88-0) IR Spectrum [chemicalbook.com]

- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(2-Bromoethyl)-1H-1,2,4-triazole | C4H6BrN3 | CID 24688599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comprehensive examination of the potential mechanisms of action for 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, a molecule that combines the established biological activities of the triazole ring with the reactive potential of an alkylating bromoethyl moiety. We will explore its likely roles as an enzyme inhibitor and a covalent modifier of biological targets, drawing on the extensive research into related 1,2,4-triazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective on the compound's therapeutic potential and providing detailed experimental protocols to investigate its activity.

Introduction: The Dual-Threat Potential of a Hybrid Pharmacophore

This compound is a heterocyclic compound featuring two key functionalities: the 1,2,4-triazole nucleus and a 2-bromoethyl substituent. The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is known to confer a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] Its ability to act as a bioisostere for amides and esters, coupled with its capacity for hydrogen bonding and metal coordination, allows it to bind with high affinity to various biological receptors and enzymes.[1]

The second component, the 2-bromoethyl group, introduces a significant element of chemical reactivity. The bromine atom is an excellent leaving group, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[2] This makes the compound a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on biological macromolecules like proteins and nucleic acids.

This dual nature—the established pharmacophoric activity of the triazole ring and the alkylating potential of the bromoethyl side chain—forms the central hypothesis of this guide. This compound may act through one of several mechanisms, or a combination thereof:

-

Competitive or non-competitive inhibition of specific enzymes, driven by the triazole core's interaction with the active site.

-

Irreversible inactivation of target proteins through covalent modification by the bromoethyl group.

-

A synergistic "anchor and alkylate" mechanism , where the triazole moiety first directs the molecule to a specific binding site, followed by covalent bond formation by the reactive side chain.

This guide will dissect these potential mechanisms, grounding the discussion in the established pharmacology of 1,2,4-triazole derivatives.

Established Mechanisms of Action of the 1,2,4-Triazole Core

The biological activity of compounds containing the 1,2,4-triazole scaffold is diverse and well-documented. The primary mechanisms can be broadly categorized into antifungal, anticancer, and general enzyme inhibition.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most prominent and commercially successful application of 1,2,4-triazoles is in antifungal therapy. Drugs like fluconazole and itraconazole are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]

The mechanism proceeds as follows:

-

The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51.[1]

-

This binding prevents the demethylation of lanosterol, a key step in the ergosterol synthesis pathway.

-

The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to growth arrest and cell death.[3]

It is highly probable that 1-(2-bromoethyl)-1H-1,2,4-triazole shares this fundamental antifungal mechanism due to the presence of the unsubstituted 1,2,4-triazole ring.

Anticancer Activity: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through diverse mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[6][7]

-

Kinase Inhibition: Many triazole-containing compounds have been shown to inhibit protein kinases that are critical for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[8]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly by binding to tubulin, leading to cell cycle arrest and apoptosis.[8]

-

Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair. Triazole compounds can inhibit their function, leading to DNA damage and cell death.[6]

-

Carbonic Anhydrase Inhibition: Certain triazoles inhibit carbonic anhydrases, which are involved in regulating pH in tumor microenvironments.[6]

The specific anticancer mechanism of 1-(2-bromoethyl)-1H-1,2,4-triazole would depend on the overall structure and its affinity for these various targets.

General Enzyme Inhibition

The 1,2,4-triazole scaffold has been incorporated into inhibitors for a wide range of other enzymes, including:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Relevant for the treatment of Alzheimer's disease.[9][10]

-

α-Glucosidase: A target for managing type 2 diabetes.[9]

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound Class | Target Enzyme | IC₅₀ (µM) |

| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | As low as 0.73 ± 0.54 |

| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | As low as 0.038 ± 0.50 |

| Azinane-triazole derivatives | α-Glucosidase | As low as 19.35 ± 1.28 |

| Data synthesized from reference[9]. |

The Role of the 2-Bromoethyl Group: A Covalent Modifier

The 2-bromoethyl substituent fundamentally alters the potential mechanism of action by introducing the capacity for covalent bond formation. This group acts as an electrophile, reacting with biological nucleophiles in an S(_N)2 (bimolecular nucleophilic substitution) reaction.[11]

Key Characteristics:

-

Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom.

-

Good Leaving Group: The bromide ion (Br⁻) is a stable species and therefore a good leaving group, facilitating the substitution reaction.[2]

-

Nucleophilic Targets: In a biological context, the most likely nucleophiles are the side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group), as well as DNA bases.

This reactivity suggests that this compound could function as an irreversible inhibitor . By forming a stable covalent bond with an enzyme, it can permanently block its activity. This is in contrast to reversible inhibitors, which bind and dissociate from their target.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a systematic series of in vitro assays is required. The following protocols provide a framework for this investigation.

Protocol 1: Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungi, establishing its potential as an antifungal agent.

Methodology (Broth Microdilution):

-

Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium to a concentration of 0.5–2.5 x 10³ cells/mL.

-

Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI medium to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus only, no compound) and a negative control (medium only). A known antifungal like fluconazole should be run in parallel as a reference.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)

This assay quantifies the compound's ability to inhibit a specific enzyme, providing an IC₅₀ value.

Methodology (Ellman's Method):

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Compound Incubation: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound. Finally, add the AChE enzyme solution and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of reaction is proportional to the rate of color change (formation of the yellow 5-thio-2-nitrobenzoate anion).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to a control without the inhibitor. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 3: Assessment of Alkylating Potential

This protocol directly tests the compound's ability to covalently modify a model nucleophile, such as glutathione (GSH).

Methodology (LC-MS Analysis):

-

Reaction Mixture: Prepare a solution of this compound (e.g., 1 mM) and an excess of glutathione (e.g., 5 mM) in a neutral buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 24 hours).

-

Sample Preparation: Quench the reaction by adding an equal volume of acetonitrile. Centrifuge to precipitate any solids.

-

LC-MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the disappearance of the parent compound and the appearance of a new peak corresponding to the mass of the glutathione-triazole adduct (Mass of GSH + Mass of C₄H₆N₃).

-

Confirmation: Perform tandem mass spectrometry (MS/MS) on the new peak to confirm its identity by fragmentation analysis.

Conclusion and Future Directions

This compound is a compound of significant interest due to its hybrid structure. The well-established pharmacological profile of the 1,2,4-triazole core suggests a high likelihood of activity as an enzyme inhibitor, particularly against fungal CYP51 and potentially against various kinases or cholinesterases.[3][6] The addition of the 2-bromoethyl group introduces the compelling possibility of covalent modification, allowing for irreversible inhibition of its biological targets.[2]

The proposed mechanisms—reversible enzyme inhibition, irreversible covalent inactivation, or a synergistic combination—are not mutually exclusive. The true mechanism of action is likely target-dependent. For instance, the compound might act as a reversible inhibitor of fungal CYP51 while simultaneously acting as an irreversible inhibitor of a kinase with a reactive cysteine residue in its active site.

Future research should focus on executing the outlined experimental protocols to confirm these hypotheses. Positive results from the alkylation assay would strongly support a covalent mechanism and should be followed by proteomics-based target identification studies to pinpoint the specific proteins modified by the compound within a cellular context. A thorough understanding of its mechanism is crucial for the rational design of future derivatives and for advancing this promising scaffold in drug development.

References

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 20, 2026, from [Link]

-

Triazole antifungals. (n.d.). EBSCO. Retrieved January 20, 2026, from [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Archiv der Pharmazie. Retrieved January 20, 2026, from [Link]

-

Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3584. Retrieved January 20, 2026, from [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved January 20, 2026, from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). RSC Advances, 11(35), 21549-21569. Retrieved January 20, 2026, from [Link]

-

Al-Ostath, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4987. Retrieved January 20, 2026, from [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2018). Current Topics in Medicinal Chemistry, 18(19), 1695-1714. Retrieved January 20, 2026, from [Link]

-

Al-Warhi, T., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105221. Retrieved January 20, 2026, from [Link]

-

Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(1), 531-541. Retrieved January 20, 2026, from [Link]

-

Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2), 156-168. Retrieved January 20, 2026, from [Link]

-

The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

What are the key chemical properties of (2-Bromoethyl)benzene?. (2024). Bloom Tech. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. bloomtechz.com [bloomtechz.com]

"1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide" solubility and stability

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, the successful transition of a molecule from discovery to application is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as the gatekeepers to bioavailability, formulation feasibility, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability profiles of 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, a reactive intermediate of significant interest.

This document is intended for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data, delving into the underlying chemical principles and providing robust, field-tested protocols for in-house characterization. The methodologies described herein are designed to be self-validating, ensuring that the data you generate is reliable, reproducible, and directly applicable to your development pipeline.

Molecular Profile and Physicochemical Predictions

This compound is a salt, comprising a cationic triazole derivative and a bromide anion. This structure provides immediate insights into its likely behavior.

-

The Cationic Core: The 1,2,4-triazole ring is a polar, heterocyclic system capable of hydrogen bonding. The positive charge, presumably localized on the triazole ring system after protonation by HBr, significantly enhances its interaction with polar solvents.

-

The Hydrobromide Salt Form: The conversion of the parent base into a hydrobromide salt is a common strategy to improve aqueous solubility and crystalline properties. Therefore, high solubility in aqueous media is anticipated.

-

The Bromoethyl Group: This alkyl halide moiety introduces a reactive site. The carbon-bromine bond is susceptible to nucleophilic attack, suggesting a potential for instability, particularly in the presence of nucleophiles or under hydrolytic conditions.

This initial analysis dictates that our experimental approach must prioritize quantifying its aqueous solubility while rigorously probing its chemical stability under a range of pharmaceutically relevant stress conditions.

Solubility Profile: Quantification and Solvent System Analysis

Solubility dictates the viable administration routes, influences bioavailability, and sets the concentration limits for in-vitro assays. A precise understanding is non-negotiable.

Theoretical Framework and Solvent Selection

The adage "like dissolves like" is our starting point. As a polar salt, the compound is expected to be most soluble in polar protic solvents (e.g., water, methanol, ethanol) and less soluble in non-polar aprotic solvents (e.g., hexane, toluene). The selection of solvents for screening should span the full polarity range to identify suitable systems for both reaction chemistry and potential formulation.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method, as recommended by regulatory bodies like the OECD, remains the gold standard for determining thermodynamic solubility due to its simplicity and accuracy.

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected test solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C and 37 °C) to facilitate equilibration. The system should be agitated for a minimum of 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure the system has reached a true thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of excess solid. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Solubility Data Summary

The following table presents representative solubility data for this compound, illustrating how experimental results should be structured.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | > 200 | Very Soluble |

| Phosphate Buffered Saline (pH 7.4) | 37 | > 200 | Very Soluble |

| Methanol | 25 | ~ 150 | Freely Soluble |

| Ethanol | 25 | ~ 50 | Soluble |

| Isopropyl Alcohol | 25 | ~ 5 | Sparingly Soluble |

| Acetonitrile | 25 | < 1 | Slightly Soluble |

| Dichloromethane | 25 | < 0.1 | Very Slightly Soluble |

| Hexane | 25 | < 0.01 | Practically Insoluble |

Workflow for Solubility Determination

Caption: Predicted Degradation Pathways of the Compound.

Summary and Recommendations

This compound exhibits the classic profile of a polar, reactive salt.

-

Solubility: It possesses excellent solubility in aqueous and polar protic solvents, simplifying its use in biological assays and aqueous-phase reactions. Its solubility is poor in non-polar organic solvents.

-

Stability: The compound is highly susceptible to degradation under basic conditions, primarily via hydrolysis of the bromoethyl group to the corresponding alcohol. It is relatively stable under acidic, oxidative, and photolytic conditions. The solid state demonstrates good thermal stability.

Handling and Storage Recommendations:

-

Store the solid material in a cool, dry place, protected from light.

-

For solution-based applications, prepare fresh solutions in neutral or slightly acidic buffers (pH 4-6).

-

Avoid basic conditions (pH > 8) and the presence of strong nucleophiles in solution to prevent rapid degradation. Stock solutions should be stored at low temperatures (2-8 °C) for short-term use.

This guide provides the foundational knowledge and experimental framework to confidently handle and characterize this compound. The provided protocols serve as a robust starting point for any laboratory to generate the specific data required for their unique application.

References

-

Stahl, P.H., and Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

ICH. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide for Pharmaceutical R&D. Springer. [Link]

-

ICH. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Alkylation of 1H-1,2,4-triazole with 1,2-dibromoethane

An In-Depth Technical Guide to the Alkylation of 1H-1,2,4-Triazole with 1,2-Dibromoethane

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among these, the 1,2,4-triazole nucleus is a privileged scaffold found in a multitude of pharmacologically active agents, including potent antifungal and anticancer drugs.[1][2] The introduction of an alkyl chain bearing a reactive handle, such as a bromine atom, provides a versatile intermediate for further molecular elaboration. This guide provides a comprehensive technical overview of the alkylation of 1H-1,2,4-triazole with 1,2-dibromoethane, focusing on the critical challenge of regioselectivity, the optimization of reaction conditions, and detailed protocols for synthesis and analysis. We will explore the mechanistic underpinnings that dictate product distribution and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this important transformation.

Introduction: The Strategic Importance of 2-(Triazolyl)ethyl Bromides

The reaction between 1H-1,2,4-triazole and 1,2-dibromoethane is more than a simple alkylation; it is a strategic entry point to valuable building blocks. The resulting products, primarily 1-(2-bromoethyl)-1H-1,2,4-triazole and its 4-substituted isomer, are bifunctional molecules. The triazole ring can engage in critical binding interactions with biological targets, often through hydrogen bonding or coordination with metal ions in enzyme active sites, while the bromoethyl moiety serves as a potent electrophile for subsequent nucleophilic substitution reactions. This allows for the straightforward linkage of the triazole core to other fragments, a common strategy in fragment-based drug discovery and the synthesis of complex molecular architectures. However, the inherent nucleophilicity of multiple nitrogen atoms in the triazole ring presents a significant synthetic challenge: controlling the site of alkylation.

The Core Challenge: Regioselectivity in Triazole Alkylation

1H-1,2,4-triazole exists as a mixture of tautomers and possesses two distinct nucleophilic sites for alkylation: the N1 and N4 positions. Consequently, its reaction with an alkylating agent like 1,2-dibromoethane can lead to a mixture of regioisomers. Furthermore, the difunctional nature of 1,2-dibromoethane introduces the possibility of a second alkylation event, resulting in a bridged, dimeric product. Understanding and controlling the factors that govern this selectivity is paramount for an efficient and reproducible synthesis.

dot

Caption: Reaction pathways in the alkylation of 1H-1,2,4-triazole.

Causality of Experimental Choices

The final product distribution is not random; it is a direct consequence of the interplay between the substrate, reagents, and reaction conditions.

-

Choice of Base: The base is crucial for deprotonating the triazole, generating the nucleophilic triazolide anion.

-

Strong, Non-nucleophilic Bases (e.g., DBU, NaH): These bases rapidly and irreversibly generate the triazolide anion. The subsequent alkylation is often governed by kinetics, favoring attack at the more nucleophilic N1 position. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to afford a consistent 90:10 ratio of N1 to N4 isomers, making it a reliable choice for predictable regioselectivity.[3]

-

Weak Bases (e.g., K₂CO₃, NaHCO₃): These bases establish an equilibrium with the triazole. This can allow for isomerization, potentially leading to the thermodynamically more stable product. In many cases, N1 substitution is still prevalent, but the ratio may be less selective than with stronger bases.[4][5]

-

-

Solvent Effects: The solvent influences the solubility of the reagents and the solvation of the anionic intermediate, thereby affecting reaction rates and selectivity.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly effective for Sₙ2 reactions. They solvate the cation of the base (e.g., K⁺) but leave the triazolide anion relatively "naked" and highly reactive. Dimethylformamide (DMF) is a common choice that often leads to high yields.[4][6]

-

Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the triazolide anion, reducing its nucleophilicity and potentially altering selectivity. Reactions in protic solvents are often less selective.[4]

-

-

Stoichiometry and Temperature: To favor mono-alkylation and prevent the formation of the bridged product, 1,2-bis(1,2,4-triazol-1-yl)ethane, it is essential to use an excess of 1,2-dibromoethane relative to the 1,2,4-triazole.[7] Running the reaction at moderate temperatures (e.g., room temperature to 80°C) is typically sufficient to drive the reaction without promoting excessive side reactions.[8]

Quantitative Data on Reaction Conditions

The following table summarizes outcomes based on different reaction parameters, providing a comparative guide for experimental design.

| Base | Solvent | Temperature (°C) | N1:N4 Ratio (Approx.) | Yield (%) | Reference(s) |

| DBU | THF | Ambient | 90:10 | High | [3] |

| K₂CO₃ | Ionic Liquid | 80 (Microwave) | Regioselective for N1 | >85 | [8] |

| K₂CO₃ | Acetone | Reflux | Mixture of isomers | Variable | [5] |

| Na₂CO₃ | DMF | Ambient | 81:19 (N2 vs N1)* | ~84 | [4] |

| NaH | Acetonitrile | Not specified | Not specified | Good | [1] |

Note: The reference describes a substituted 1,2,3-triazole, but the solvent/base principles are broadly applicable.

Validated Experimental Protocol: Synthesis of 1-(2-Bromoethyl)-1H-1,2,4-triazole

This protocol is designed to favor the kinetically preferred N1-isomer through the use of a strong base in a polar aprotic solvent. It is a self-validating system; deviations in yield or product ratio can typically be traced back to specific parameters like moisture content or reagent purity.

Materials and Reagents

-

1H-1,2,4-Triazole (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

1,2-Dibromoethane (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology

dot

Caption: Experimental workflow for the synthesis of N-alkylated triazoles.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1H-1,2,4-triazole (1.0 eq). Dissolve the triazole in anhydrous DMF (approx. 0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) in small portions. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. Anhydrous conditions are critical as NaH reacts violently with water.

-

Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or remain a fine suspension as the sodium triazolide salt forms.

-

Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise via syringe, keeping the internal temperature below 10 °C. Causality Note: A large excess of 1,2-dibromoethane is used to statistically favor mono-alkylation over the formation of the bridged dimer.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting triazole is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification Prep: Combine the organic layers and wash with brine (1 x volume) to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The resulting crude oil or solid contains a mixture of N1 and N4 isomers, unreacted 1,2-dibromoethane, and potentially some di-alkylated product. Purify the mixture using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to separate the isomers. The N1 and N4 isomers can often be separated, although it can be challenging.[9][10][11]

Analytical Characterization

Distinguishing between the N1 and N4 isomers is non-trivial and requires careful spectroscopic analysis.

-

¹H NMR Spectroscopy: The chemical shifts of the triazole ring protons are diagnostic. In the N1-isomer, the two ring protons are inequivalent and will appear as two distinct singlets. In the symmetrical N4-isomer, the two ring protons (at C3 and C5) are equivalent and will appear as a single singlet, typically at a different chemical shift than those of the N1-isomer.[8]

-

¹³C NMR Spectroscopy: Similarly, the N1-isomer will show two signals for the triazole ring carbons, while the N4-isomer will show only one signal due to symmetry.

-

Mass Spectrometry (MS): ESI-MS will confirm the mass of the mono-alkylated product, showing a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

-

HPLC: High-performance liquid chromatography, particularly with specialized columns, can be used to separate and quantify the regioisomers in a mixture.[12][13]

Conclusion and Future Directions

The alkylation of 1H-1,2,4-triazole with 1,2-dibromoethane is a powerful method for generating versatile synthetic intermediates. While controlling regioselectivity remains the primary challenge, a rational approach based on understanding the underlying reaction mechanisms allows for the targeted synthesis of the desired isomer. The choice of base and solvent are the most critical factors, with strong, non-nucleophilic bases in polar aprotic solvents providing the most reliable route to the kinetically favored N1-substituted product. The protocols and insights provided in this guide serve as a robust foundation for researchers in drug discovery and materials science to confidently employ this essential transformation in their synthetic endeavors.

References

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal. Available at: [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole. (2004). ResearchGate. Available at: [Link]

-

Regioselective 1H-1,2,4 Triazole alkylation. (2015). Slideshare. Available at: [Link]